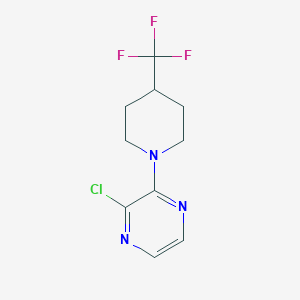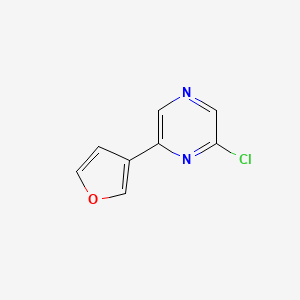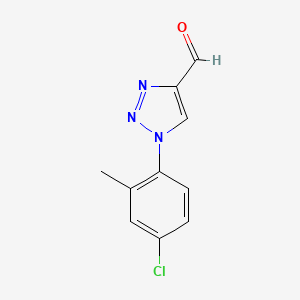![molecular formula C13H22N2O5 B1488034 2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid CAS No. 1822800-93-0](/img/structure/B1488034.png)
2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid
概要
説明
2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This compound, in particular, features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Oxidation: The protected piperazine is then oxidized to introduce the keto group, forming the 2-oxo-1-piperazinyl moiety.
Esterification: Finally, the carboxylic acid group is esterified to produce the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form the 2-oxo derivative.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The Boc protecting group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Strong acids like TFA and HCl are employed to remove the Boc group.
Major Products Formed:
Oxidation: Piperazine-2-one derivatives.
Reduction: Piperazine-2-ol derivatives.
Substitution: Deprotected piperazine derivatives.
科学的研究の応用
This compound has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Piperazine derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and antiparasitic properties.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of materials and chemicals that require piperazine-based structures.
作用機序
The mechanism by which 2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid exerts its effects depends on its specific derivatives and applications. Generally, piperazine derivatives interact with biological targets such as enzymes, receptors, and ion channels, modulating their activity to produce desired therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Piperazine derivatives can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: They may bind to receptors, altering signal transduction processes.
Ion Channels: Piperazine derivatives can modulate ion channels, affecting cellular functions.
類似化合物との比較
Piperazine: The parent compound without the Boc group.
Boc-protected Piperazine Derivatives: Other piperazine derivatives with different protecting groups.
Piperazine-2-one Derivatives: Piperazine derivatives with a keto group at the 2-position.
Uniqueness: 2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid is unique due to its specific structural features, including the Boc protecting group and the 2-oxo-1-piperazinyl moiety. These features make it particularly useful in organic synthesis and pharmaceutical applications.
特性
IUPAC Name |
2-[3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-12(2,3)20-11(19)15-7-6-14(8-9(16)17)10(18)13(15,4)5/h6-8H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVJQDDQSHYWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)









